Rpqshcbwepnyra-uhfffaoysa-
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Overview
Description
The compound with the InChIKey “Rpqshcbwepnyra-uhfffaoysa-” is known as (Bromomethyl)cyclopropane. This compound is a synthetic building block used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromomethyl)cyclopropane can be synthesized through the bromination of cyclopropylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of (Bromomethyl)cyclopropane .
Industrial Production Methods
In industrial settings, (Bromomethyl)cyclopropane is produced using large-scale bromination processes. These processes involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The bromination is followed by purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Bromomethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions with Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: Phenylmagnesium bromide is often used in the presence of catalysts such as iron or palladium.
Major Products Formed
Substitution Reactions: Products include cyclopropylmethanol derivatives.
Coupling Reactions: Products include 1,4-dienes and other complex organic molecules.
Scientific Research Applications
(Bromomethyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bromomethyl)cyclopropane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical structures. This property is exploited in various synthetic applications to introduce the cyclopropylmethyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl chloride
- Cyclopropylmethyl iodide
- Cyclopropylmethanol
Uniqueness
(Bromomethyl)cyclopropane is unique due to its specific reactivity and the stability of the bromine atom in the cyclopropylmethyl group.
Properties
CAS No. |
61177-77-3 |
---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-methyl-2-(phenylsulfonimidoyl)acetamide |
InChI |
InChI=1S/C9H12N2O2S/c1-11-9(12)7-14(10,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChI Key |
RPQSHCBWEPNYRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CS(=N)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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